

Application Note: Scale-Up Synthesis of 2-(1-Fluorocyclobutyl)ethanol

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Compound of Interest

Compound Name: 2-(1-Fluorocyclobutyl)ethanol

CAS No.: 1784487-27-9

Cat. No.: B2808230

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Executive Summary

The incorporation of fluorine into saturated carbocycles is a proven strategy to modulate lipophilicity (LogP), metabolic stability, and pKa in drug candidates. The (1-fluorocyclobutyl)ethyl moiety serves as a bioisostere for non-fluorinated alkyl chains or unstable polar groups. This guide details a robust, scalable 5-step synthetic route to **2-(1-Fluorocyclobutyl)ethanol** starting from commercially available ethyl cyclobutanecarboxylate.

The protocol prioritizes process safety and reproducibility, utilizing electrophilic fluorination (NFSI) and classical homologation techniques to avoid hazardous deoxofluorination reagents (e.g., DAST) on large scales.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the challenge of installing a fluorine atom at a tertiary carbon without inducing ring-opening or elimination.

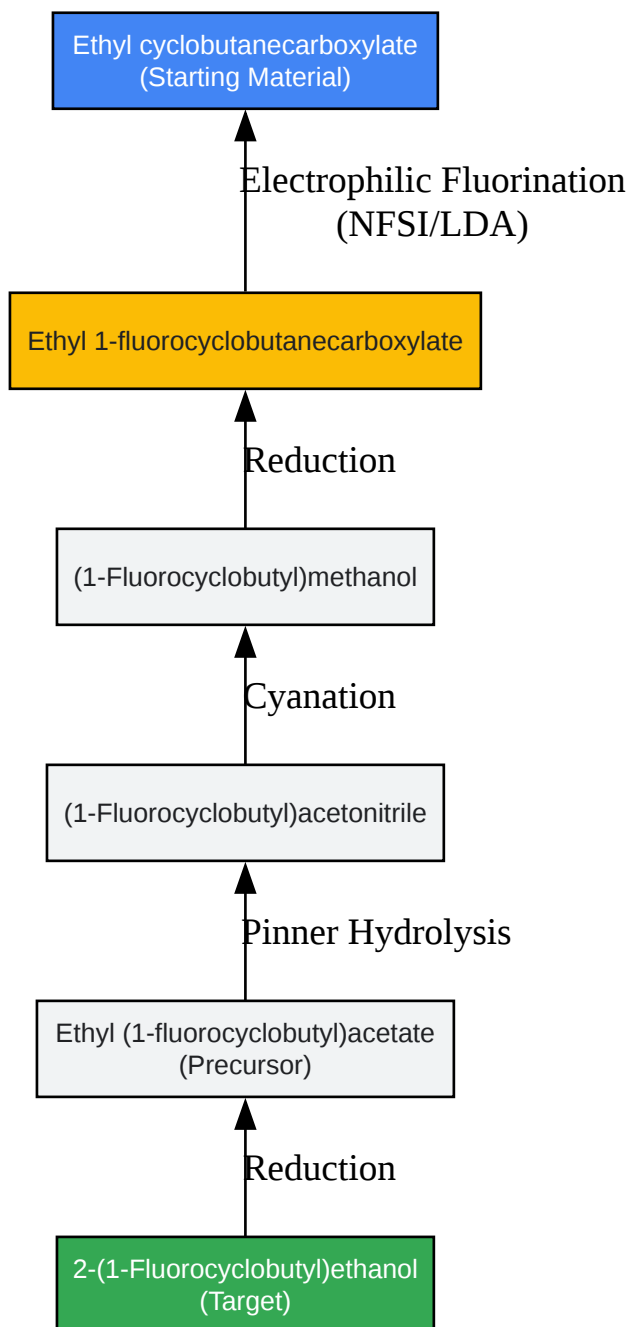
- Strategic Choice: We avoid direct fluorination of a tertiary alcohol (e.g., 1-(2-hydroxyethyl)cyclobutanol) due to the high risk of elimination to the alkene (E1 mechanism)

or ring expansion.

- Selected Route:

-Fluorination of the ester followed by one-carbon homologation.

Logical Pathway (Graphviz Diagram)



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Figure 1: Retrosynthetic logic prioritizing the stability of the fluorinated quaternary center.

Detailed Experimental Protocol

Step 1: Electrophilic -Fluorination

Objective: Synthesis of Ethyl 1-fluorocyclobutanecarboxylate. Reagents: Ethyl cyclobutanecarboxylate, LDA (Lithium Diisopropylamide), NFSI (N-Fluorobenzenesulfonimide).

Rationale: NFSI is a stable, crystalline source of electrophilic fluorine, superior to gaseous or perchloryl fluoride for batch scale-up.

- Setup: Flame-dry a 2L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet.
- Deprotonation: Charge THF (anhydrous, 10 vol) and cool to -78°C . Add LDA (1.2 equiv). Add Ethyl cyclobutanecarboxylate (1.0 equiv) dropwise over 30 min, maintaining internal temp $< -70^{\circ}\text{C}$. Stir for 1 hour to ensure complete enolate formation.
- Fluorination: Dissolve NFSI (1.3 equiv) in THF (5 vol) and add dropwise to the enolate solution at -78°C .
 - Critical Process Parameter (CPP): The addition is exothermic. Control rate to keep temp $< -65^{\circ}\text{C}$ to prevent di-fluorination or decomposition.
- Workup: Allow to warm to RT overnight. Quench with saturated
 . Extract with MTBE. Wash organics with 1N HCl (to remove sulfonimide byproduct) and brine.
- Purification: Distillation under reduced pressure.
 - Target Yield: 75-85%.

Step 2: Reduction to Alcohol

Objective: Synthesis of (1-Fluorocyclobutyl)methanol. Reagents:

(Lithium Aluminum Hydride), THF.[1]

- Setup: 2L RBF under .
- Reaction: Suspend (1.2 equiv) in THF (10 vol) at 0°C. Add ester from Step 1 dropwise.
- Quench (Fieser Method): After completion (TLC/GC), cool to 0°C. Carefully add water (1x mass of LAH), then 15% NaOH (1x mass), then water (3x mass). Stir until a white granular precipitate forms.
- Isolation: Filter through Celite. Concentrate filtrate.[2]
 - Note: The product is a volatile oil. Avoid high vacuum for extended periods.

Step 3: Activation and Homologation (Cyanation)

Objective: Synthesis of (1-Fluorocyclobutyl)acetonitrile. Reagents: MsCl (Methanesulfonyl chloride),

, NaCN, DMSO.

Workflow:

- Mesylation: Dissolve alcohol in DCM (10 vol) at 0°C. Add (1.5 equiv) and MsCl (1.2 equiv). Stir 2h. Aqueous workup to isolate crude mesylate.
- Cyanation: Dissolve crude mesylate in DMSO (5 vol). Add NaCN (1.5 equiv).
 - Safety: NaCN is highly toxic. Use a scrubber with bleach solution.
- Heating: Heat to 60°C for 4-6 hours.
- Workup: Dilute with water, extract with (to avoid DMSO carryover).
 - Target Yield: 70-80% over 2 steps.

Step 4 & 5: Pinner Hydrolysis and Final Reduction

Objective: Conversion of Nitrile to Ethyl Ester, then to Target Alcohol.

Rationale: Direct reduction of nitrile to alcohol is inefficient. Conversion to the ester via Pinner reaction allows for a clean final reduction.

- Pinner Reaction: Dissolve nitrile in absolute Ethanol (anhydrous). Cool to 0°C. Bubble dry HCl gas until saturation (approx. 30 min).
- Hydrolysis: Stir at RT for 12h, then add water (1.0 equiv) and reflux for 2h. Concentrate to remove EtOH. Partition between water/DCM. Isolate Ethyl (1-fluorocyclobutyl)acetate.
- Final Reduction: Reduce the ester using

(as in Step 2) or

in THF/EtOH.
- Purification: Flash chromatography (Hexane/EtOAc) or distillation.

Process Safety & Scale-Up Data Critical Process Parameters (CPPs)

The following table summarizes key parameters for the most hazardous step (Fluorination).

Parameter	Specification	Impact of Deviation	Control Strategy
Enolization Temp	-78°C to -70°C	Incomplete deprotonation; side products	Cryocooler/Dry ice-acetone
NFSI Addition Rate	Maintain < -65°C	Exotherm runaway; loss of selectivity	Peristaltic pump addition
Quench pH	Neutral/Acidic	Emulsion formation	Slow addition of sat. NH4Cl

Signaling Pathway: Reaction Workflow[1][3]



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Figure 2: Linear workflow for the 5-step synthesis.

Analytical Characterization (Expected)

- ^1H NMR (400 MHz, CDCl_3):

3.75 (t, 2H, $-\text{CH}_2\text{OH}$), 2.40-2.20 (m, 4H, Ring), 2.05 (t, 2H, $-\text{CH}_2\text{-Ring}$), 1.90-1.70 (m, 2H, Ring).

- ^{19}F NMR:

-145 to -155 ppm (multiplet, characteristic of tertiary aliphatic fluoride).

- MS (ESI): m/z calculated for $\text{C}_6\text{H}_{11}\text{FO}$

, often observes loss of HF or water.

References

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- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. *Angewandte Chemie International Edition*. [Link](#) (Context on 4-membered ring physicochemical properties).

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Sources

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- [2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents \[patents.google.com\]](#)
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